molecular formula C23H24ClN7O3 B2869311 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1170029-62-5

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2869311
CAS No.: 1170029-62-5
M. Wt: 481.94
InChI Key: FQYRJGQVNFHJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This pathway is a primary focus in oncology research, particularly for hematological malignancies such as myeloproliferative neoplasms where dysregulated JAK2 signaling is a known driver of pathogenesis. The compound's high selectivity for JAK2 over other JAK family members makes it a valuable chemical probe for dissecting the specific contributions of JAK2-mediated signaling in cellular proliferation and survival. Research utilizing this inhibitor is pivotal for investigating the mechanisms of JAK-STAT signal transduction and for evaluating the therapeutic potential of JAK2 inhibition in various cancer models, including leukemia and lymphoma. Its application extends to the study of inflammatory and autoimmune conditions, where the JAK-STAT pathway also plays a central role, providing critical insights for the development of novel targeted therapies.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-7-9-15(24)10-8-14)20(25)31(29-22)12-18(32)27-16-5-4-6-17(11-16)33-3/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRJGQVNFHJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article aims to explore the biological activity of this compound based on existing research, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H21ClN6O3
  • Molecular Weight : 438.90 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial , anticancer , and enzyme inhibitory properties. The following sections detail these activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study indicated that 1,3,4-oxadiazole derivatives demonstrated comparable antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The incorporation of oxadiazole and pyrazole moieties in drug design has been linked to anticancer activity. A screening library including similar compounds revealed promising results in inhibiting cancer cell proliferation . The compound's structure suggests potential interactions with various cellular targets involved in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. For example, acetylcholinesterase (AChE) inhibitors are crucial for treating neurodegenerative diseases. Compounds with similar structures have shown strong inhibitory effects against AChE with IC50 values significantly lower than standard drugs . Additionally, urease inhibition was noted as a potential mechanism for treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds similar to the target molecule:

  • Antimicrobial Screening : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated moderate to strong activity against various bacterial strains .
  • Molecular Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their mechanisms of action .
  • Antioxidant Activity : Some derivatives showed antioxidant properties that could contribute to their overall therapeutic efficacy, particularly in cancer treatment .

Data Table: Biological Activity Summary

Activity TypeCompound ExampleAssay ResultsReference
Antimicrobial1,3,4-Oxadiazole DerivativesModerate to strong against S. typhi
AnticancerOxadiazole-Pyrazole DerivativeInhibitory effects on cancer cells
Enzyme InhibitionAcetylcholinesterase InhibitorsIC50 values < 10 µM

Comparison with Similar Compounds

Structural Analogs from Literature

Key analogs and their differences are summarized below:

Compound Name & Structure Key Substituents Structural Differences vs. Target Compound Potential Implications References
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide - 4-Methoxyphenyl (oxadiazole)
- Methylsulfanyl (pyrazole)
- 2-Chlorobenzyl (acetamide)
- Oxadiazole substituent : Methoxy (electron-donating) vs. chloro (electron-withdrawing).
- Pyrazole position 3 : Methylsulfanyl (polarizable sulfur) vs. isopropylamino (hydrogen-bond donor).
- Acetamide : 2-Chlorobenzyl (lipophilic) vs. 3-methoxyphenyl (polar).
Increased lipophilicity from 2-chlorobenzyl may enhance membrane permeability. Methylsulfanyl could alter metabolic pathways.
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide - 4-Methoxyphenyl (oxadiazole)
- 2-Chloro-4-methylphenyl (acetamide)
- Acetamide substituent : 4-Methyl adds steric bulk and lipophilicity vs. 3-methoxyphenyl.
- Chloro position : Ortho-substitution may hinder rotational freedom.
Ortho-chloro and para-methyl groups could reduce solubility but improve target binding via hydrophobic interactions.
2-[(4-Amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide - 1,2,4-Triazole core
- Pyridinyl group
- Trifluoromethyl (acetamide)
- Heterocycle : Triazole (more polar, hydrogen-bond acceptor) vs. oxadiazole (electron-deficient).
- Acetamide : Trifluoromethyl (strong electron-withdrawing) vs. methoxy.
Triazole may improve solubility; trifluoromethyl enhances metabolic resistance but reduces electron density.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - 3-Cyano (pyrazole)
- 4-Chlorophenyl (pyrazole)
- Chloroacetamide
- Pyrazole substituents : Cyano (electron-withdrawing) vs. oxadiazole.
- Acetamide : Chloro vs. methoxyphenyl.
Cyano group increases polarity; crystal packing via N–H⋯O hydrogen bonds may affect solubility .

Functional Group Analysis

  • Oxadiazole vs. However, triazoles offer stronger hydrogen-bonding capacity, which could enhance target affinity.
  • Substituent Effects: 4-Chlorophenyl (target) vs. 4-Methoxyphenyl (): Chloro groups increase electron-deficient character, possibly enhancing interactions with aromatic residues in enzymes. Methoxy groups improve solubility but may reduce binding in hydrophobic pockets. Isopropylamino (target) vs.

Pharmacological Implications

  • Target Compound: The combination of 4-chlorophenyl (oxadiazole) and 3-methoxyphenyl (acetamide) balances lipophilicity and polarity, suggesting suitability for central nervous system targets. The isopropylamino group may reduce CYP-mediated metabolism compared to methylsulfanyl analogs.
  • Analog : The 2-chlorobenzyl acetamide increases logP, favoring peripheral targets. Methylsulfanyl could lead to sulfoxide metabolites, altering pharmacokinetics.
  • Analog : The trifluoromethyl group confers metabolic stability but may limit solubility, requiring formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.